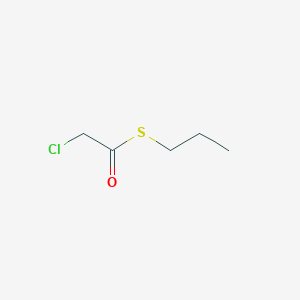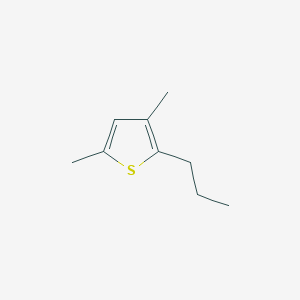![molecular formula C11H18O5 B14315848 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate CAS No. 114040-41-4](/img/structure/B14315848.png)
2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of an oxirane ring, which is a three-membered epoxide ring, and a methacrylate group. This compound is often used in polymer chemistry due to its ability to undergo polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate typically involves the reaction of glycidol with ethylene glycol to form an intermediate, which is then reacted with methacrylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows the compound to undergo free radical polymerization, forming polymers with diverse properties.
Epoxide Ring-Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Epoxide Ring-Opening: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Major Products Formed
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions and monomer ratios.
Epoxide Ring-Opening: The products include diols, amino alcohols, or thioethers, depending on the nucleophile used.
Applications De Recherche Scientifique
2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers with tailored properties.
Biomedical Applications: The compound’s biocompatibility makes it suitable for use in drug delivery systems, tissue engineering, and medical adhesives.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and epoxide ring-opening reactions. The methacrylate group participates in free radical polymerization, forming long polymer chains. The oxirane ring, on the other hand, can react with nucleophiles, leading to the formation of various functionalized products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethoxy)methyl]oxirane: Similar in structure but lacks the methacrylate group, limiting its polymerization capabilities.
Glycidyl methacrylate: Contains both an epoxide and a methacrylate group, similar to 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate, but with a simpler structure.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a methacrylate group, allowing it to participate in both polymerization and functionalization reactions. This dual functionality makes it highly versatile in various applications .
Propriétés
Numéro CAS |
114040-41-4 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O5/c1-9(2)11(12)15-6-5-13-3-4-14-7-10-8-16-10/h10H,1,3-8H2,2H3 |
Clé InChI |
MPXZADYXFYSAAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


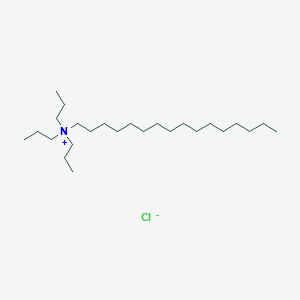
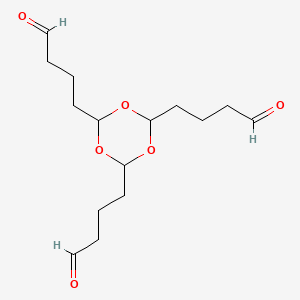

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
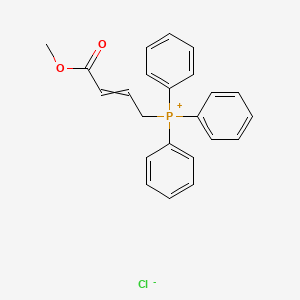

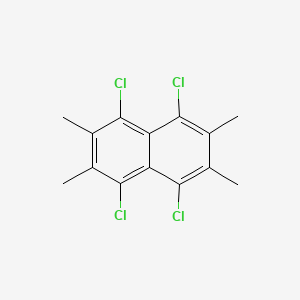
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
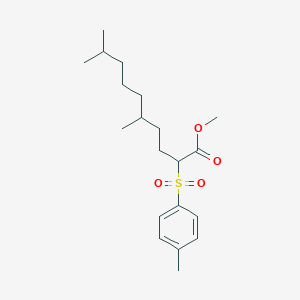


![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
